3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide
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Overview
Description
3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common method involves the following steps:
Formation of 3-fluoro-4-methylbenzoic acid: This can be achieved through the fluorination of 4-methylbenzoic acid using a fluorinating agent such as Selectfluor.
Synthesis of 2-methoxypyridine-3-methanol: This intermediate can be prepared by the methoxylation of 3-hydroxypyridine followed by reduction.
Coupling Reaction: The final step involves coupling 3-fluoro-4-methylbenzoic acid with 2-methoxypyridine-3-methanol using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an amine derivative.
Scientific Research Applications
3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can enhance binding affinity and selectivity, while the benzamide moiety can interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-2-methoxypyridine: Shares the pyridine ring and fluorine atom but lacks the benzamide moiety.
4-methylbenzamide: Contains the benzamide moiety but lacks the fluorine and methoxy groups.
2-methoxypyridine-3-methanol: Contains the methoxy group and pyridine ring but lacks the fluorine and benzamide moiety.
Uniqueness
3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide is unique due to the combination of its structural features, which confer specific chemical properties and potential applications. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methoxy group and benzamide moiety contribute to its versatility in various chemical reactions and biological interactions.
Properties
Molecular Formula |
C15H15FN2O2 |
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Molecular Weight |
274.29 g/mol |
IUPAC Name |
3-fluoro-N-[(2-methoxypyridin-3-yl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H15FN2O2/c1-10-5-6-11(8-13(10)16)14(19)18-9-12-4-3-7-17-15(12)20-2/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
DCQHONNNMUBVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)OC)F |
Origin of Product |
United States |
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